![molecular formula C12H18N2O4S2 B2924617 2-(1-Ethoxyethyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1,3-thiazole-4-carboxamide CAS No. 2305572-27-2](/img/structure/B2924617.png)
2-(1-Ethoxyethyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Ethoxyethyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1,3-thiazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a thiazole derivative that has been synthesized using various methods, and its biochemical and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of 2-(1-Ethoxyethyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1,3-thiazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of specific cellular signaling pathways and protein kinases. This compound has been shown to inhibit the activity of various protein kinases, including Akt, MAPK, and PKC, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Additionally, this compound has been shown to inhibit the activity of various transcription factors, including NF-κB, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-Ethoxyethyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1,3-thiazole-4-carboxamide have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound inhibits cell proliferation and induces apoptosis in various cancer cell lines. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in immune cells. In vivo studies have shown that this compound has anti-tumor and anti-inflammatory effects in animal models of cancer and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(1-Ethoxyethyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1,3-thiazole-4-carboxamide in lab experiments include its high purity, stability, and solubility in various solvents. Additionally, this compound has been extensively studied, and its effects on various cellular processes and signaling pathways are well understood. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to understand its pharmacokinetics and pharmacodynamics.
Orientations Futures
The future directions for the research on 2-(1-Ethoxyethyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1,3-thiazole-4-carboxamide include the development of new synthesis methods to improve the yield and purity of the final product. Additionally, further studies are needed to understand the pharmacokinetics and pharmacodynamics of this compound in vivo. Moreover, the potential applications of this compound in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology, need to be explored further. Finally, the development of new derivatives of this compound with improved efficacy and reduced toxicity is an area of future research.
Méthodes De Synthèse
The synthesis of 2-(1-Ethoxyethyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1,3-thiazole-4-carboxamide has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 2-aminothiazole with ethyl acrylate and methylsulfonylpropanal in the presence of a base, followed by the reaction with ethyl chloroformate to yield the final product. Another method involves the reaction of 2-aminothiazole with ethyl acrylate and methylsulfonylpropanal in the presence of a catalyst, followed by the reaction with carbon disulfide and ethyl chloroformate to yield the final product. These methods have been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
The 2-(1-Ethoxyethyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1,3-thiazole-4-carboxamide compound has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-bacterial agent. In biochemistry, this compound has been studied for its potential as a protein kinase inhibitor and for its effects on various cellular signaling pathways. In pharmacology, this compound has been studied for its potential as a drug delivery agent and for its effects on drug metabolism and pharmacokinetics.
Propriétés
IUPAC Name |
2-(1-ethoxyethyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S2/c1-4-18-9(2)12-14-10(8-19-12)11(15)13-6-5-7-20(3,16)17/h5,7-9H,4,6H2,1-3H3,(H,13,15)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNJKGNQDNTXBW-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C1=NC(=CS1)C(=O)NCC=CS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(C)C1=NC(=CS1)C(=O)NC/C=C/S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Ethoxyethyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1,3-thiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethoxyphenyl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide](/img/structure/B2924534.png)
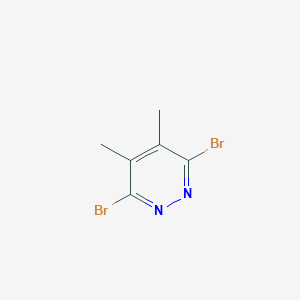



![5-methyl-2-phenyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2924542.png)
![4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B2924544.png)
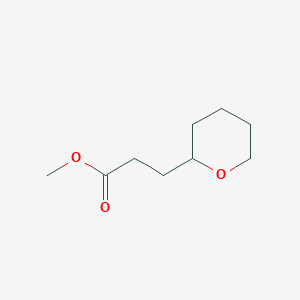
![6-Benzyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2924547.png)
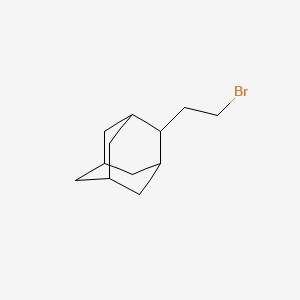
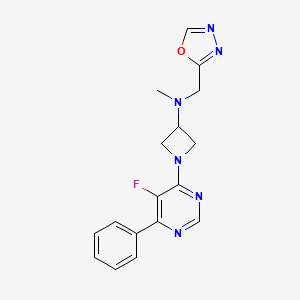

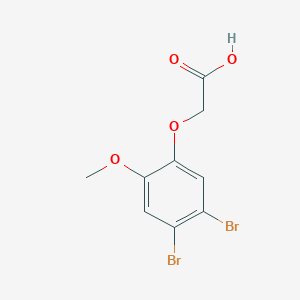
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-nitrothiophene-2-carboxylate](/img/structure/B2924555.png)